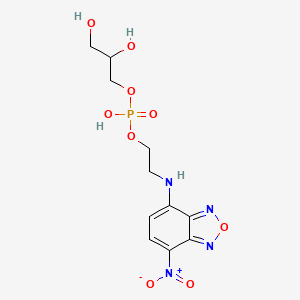

NBD-PE

Description

Properties

CAS No. |

64205-19-2 |

|---|---|

Molecular Formula |

C11H15N4O9P |

Molecular Weight |

378.23 g/mol |

IUPAC Name |

2,3-dihydroxypropyl 2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethyl hydrogen phosphate |

InChI |

InChI=1S/C11H15N4O9P/c16-5-7(17)6-23-25(20,21)22-4-3-12-8-1-2-9(15(18)19)11-10(8)13-24-14-11/h1-2,7,12,16-17H,3-6H2,(H,20,21) |

InChI Key |

IIAMEYUVJZGTTM-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCCOP(=O)(O)OCC(CO)O |

Synonyms |

N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-sn-glycero-3-phosphoethanolamine N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)phosphatidylethanolamine NBD-PE |

Origin of Product |

United States |

Foundational & Exploratory

NBD-PE: A Fluorescent Probe for Elucidating Cellular Membrane Dynamics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (NBD-PE) is a fluorescently labeled phospholipid that has become an indispensable tool in cell biology. Its unique properties allow for the visualization and quantification of various cellular processes involving lipid dynamics. This guide provides a comprehensive overview of the primary applications of this compound, detailed experimental protocols, and quantitative data to facilitate its effective use in research and drug development.

Core Applications of this compound in Cell Biology

This compound's utility stems from its structural similarity to endogenous phosphatidylethanolamine (B1630911), allowing it to integrate into cellular membranes. The NBD fluorophore, attached to the headgroup, exhibits environment-sensitive fluorescence, making it a versatile reporter for a range of cellular events.

Monitoring Membrane Fusion

This compound is widely employed in Fluorescence Resonance Energy Transfer (FRET)-based assays to monitor membrane fusion events.[1] In this setup, this compound serves as the FRET donor, and a suitable acceptor, such as Rhodamine-DHPE, is also incorporated into one population of membranes (e.g., liposomes or vesicles). When the donor and acceptor are in close proximity within the same membrane, the fluorescence of this compound is quenched, and the acceptor fluoresces. Upon fusion with an unlabeled membrane, the probes are diluted, leading to a decrease in FRET efficiency and a corresponding increase in this compound fluorescence.[2][3] This principle is fundamental to studying viral entry, exocytosis, and other fusion processes.

Investigating Lipid Trafficking and Transbilayer Movement

The trafficking of lipids between organelles and across the leaflets of a bilayer is crucial for maintaining cellular homeostasis. This compound is a valuable tool for tracking these dynamic processes.[4][5] By labeling cells with this compound, researchers can follow its internalization and distribution to various organelles, such as the endoplasmic reticulum, mitochondria, and lysosomes, using techniques like confocal microscopy and flow cytometry.[6][7] Furthermore, in conjunction with quenching agents like dithionite (B78146), which is membrane-impermeable, the translocation of this compound from the outer to the inner leaflet of the plasma membrane can be quantified.[8]

Quantifying Phospholipidosis

Drug-induced phospholipidosis is a condition characterized by the excessive accumulation of phospholipids (B1166683) in the lysosomal compartment of cells, which can be a concern during drug development. This compound serves as a fluorescent marker for lysosomal lipid bodies and can be used to quantitatively measure the extent of phospholipidosis.[9] Cells treated with a compound of interest are incubated with this compound, and the subsequent increase in fluorescence intensity, indicative of lipid accumulation, can be measured using high-content imaging or flow cytometry.[10][11]

Measuring Lipid Diffusion with Fluorescence Recovery After Photobleaching (FRAP)

Fluorescence Recovery After Photobleaching (FRAP) is a technique used to measure the lateral diffusion of molecules within a membrane.[12][13] In a FRAP experiment, a specific region of a membrane labeled with this compound is photobleached using a high-intensity laser beam. The subsequent recovery of fluorescence in the bleached area, due to the movement of unbleached this compound molecules from the surrounding regions, is monitored over time. The rate of this recovery provides a direct measure of the diffusion coefficient of the lipid probe.[12][14]

Quantitative Data

The following tables summarize key quantitative data associated with the use of this compound.

Table 1: Photophysical Properties of this compound

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | 463 - 465 nm | [9][15] |

| Emission Maximum (λem) | 535 - 536 nm | [9][15] |

| Extinction Coefficient (ε) | 22,000 M⁻¹cm⁻¹ | [9] |

| Emission Color | Green | [9] |

Table 2: Experimental Parameters for this compound Applications

| Application | Key Parameter | Typical Value/Range | Reference(s) |

| Membrane Fusion (FRET) | This compound Concentration (in labeled vesicles) | 0.5 - 1.5 mol% | [16][17] |

| Rhodamine-PE Concentration (in labeled vesicles) | 0.5 - 1.5 mol% | [16][17] | |

| Ratio of Labeled to Unlabeled Vesicles | 1:1 to 1:40 (mass ratio) | [3] | |

| Lipid Uptake (Flow Cytometry) | This compound Labeling Concentration | 80 nmol per 3 mL of cell suspension | [5] |

| Incubation Temperature | 20°C (to minimize endocytosis) | [5] | |

| Phospholipidosis Assay | Amiodarone (Positive Control) EC₅₀ | ~5 µM | [11] |

| This compound Staining Concentration | Varies by cell type and assay format | [10] | |

| FRAP | This compound Concentration in Membrane | Varies, sufficient for signal | [12] |

| Bleaching Duration | Milliseconds to seconds | [13] | |

| Recovery Time Monitored | Seconds to minutes | [13] |

Experimental Protocols

FRET-Based Membrane Fusion Assay

This protocol provides a general framework for a liposome-liposome fusion assay.

a. Preparation of Labeled and Unlabeled Liposomes:

-

Prepare a lipid mixture for the labeled liposomes containing the desired structural phospholipids (e.g., POPC) and 0.5-1.5 mol% each of this compound and Rhodamine-PE.[16][17]

-

Prepare a separate lipid mixture for the unlabeled liposomes containing only the structural phospholipids.

-

Dry the lipid mixtures to a thin film under a stream of nitrogen gas or in a vacuum desiccator.

-

Hydrate the lipid films with the desired buffer to form multilamellar vesicles.

-

Create unilamellar vesicles by extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).

b. Fusion Assay:

-

In a fluorometer cuvette, mix the labeled and unlabeled liposomes at a specific ratio (e.g., 1:10 labeled to unlabeled).

-

Record the baseline fluorescence of this compound (excitation ~465 nm, emission ~535 nm).

-

Induce fusion by adding the fusogenic agent (e.g., Ca²⁺, PEG, or specific proteins).

-

Monitor the increase in this compound fluorescence over time as fusion occurs.

-

Maximum fluorescence (100% fusion) can be determined by adding a detergent (e.g., Triton X-100) to completely disrupt the vesicles and dilute the probes.

c. Data Analysis: The percentage of fusion at a given time point can be calculated using the formula: % Fusion = [(Ft - F₀) / (Fmax - F₀)] * 100 where Ft is the fluorescence at time t, F₀ is the initial fluorescence, and Fmax is the maximum fluorescence after detergent lysis.

This compound Uptake Assay by Flow Cytometry

This protocol is adapted from a method to study lipid internalization in mammalian cell lines.[5]

a. Cell Preparation:

-

Harvest cultured cells and resuspend them in a suitable buffer (e.g., TBSS) to a concentration of approximately 10⁶ cells/mL.

-

To inhibit phospholipase activity, pre-incubate the cells with inhibitors such as PMSF (1 mM) and OBAA (5 µM) for 10 minutes at 20°C.[5]

b. Cell Labeling:

-

Prepare a stock solution of this compound in DMSO.

-

Add the this compound stock solution to a glass tube and evaporate the DMSO to form a thin lipid film.

-

Resuspend the this compound film in a small volume of DMSO just before use.

-

Add the cell suspension to the tube containing the resuspended this compound (final concentration ~80 nmol per 3 mL of cells) and incubate at 20°C for various time points (e.g., 0, 5, 10, 20, 30, 45, and 60 minutes).[5]

c. Back-Extraction and Flow Cytometry:

-

At each time point, take two aliquots of the cell suspension.

-

To one aliquot, add a solution of bovine serum albumin (BSA) to a final concentration of 2% (w/v) to extract the this compound remaining in the outer leaflet of the plasma membrane. The other aliquot serves as a total fluorescence control.

-

Analyze both sets of samples by flow cytometry, using an excitation wavelength of 488 nm and an emission filter suitable for green fluorescence.

-

The fluorescence of the BSA-treated sample represents the internalized this compound.

Phospholipidosis Assay

This is a generalized protocol for assessing drug-induced phospholipidosis using this compound.

a. Cell Culture and Treatment:

-

Plate cells (e.g., HepG2) in a multi-well plate and allow them to adhere.

-

Treat the cells with various concentrations of the test compound and a known inducer of phospholipidosis (e.g., amiodarone) as a positive control for 24-48 hours.

b. This compound Staining:

-

Prepare a working solution of this compound in a suitable buffer.

-

Wash the cells to remove the test compound.

-

Incubate the cells with the this compound working solution for a defined period (e.g., 1 hour) at 37°C.

-

Wash the cells to remove excess this compound.

-

If desired, stain the nuclei with a counterstain like Hoechst.

c. Imaging and Analysis:

-

Acquire images of the cells using a high-content imaging system or a fluorescence microscope.

-

Quantify the mean fluorescence intensity of this compound per cell.

-

A significant increase in this compound fluorescence in compound-treated cells compared to vehicle controls indicates phospholipidosis.

Visualizations

The following diagrams illustrate the principles and workflows of key this compound-based experiments.

Caption: Principle of the FRET-based membrane fusion assay using this compound.

Caption: Experimental workflow for studying lipid trafficking using this compound.

Caption: The principle of Fluorescence Recovery After Photobleaching (FRAP).

References

- 1. Lipid bilayer fusion - Wikipedia [en.wikipedia.org]

- 2. Lipid-Mixing Assays of Membrane Fusion—Note 13.1 | Thermo Fisher Scientific - CH [thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy [en.bio-protocol.org]

- 5. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NBD-labeled phosphatidylcholine and phosphatidylethanolamine are internalized by transbilayer transport across the yeast plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rapid determination of the transbilayer distribution of NBD-phospholipids in erythrocyte membranes with dithionite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rndsystems.com [rndsystems.com]

- 10. researchgate.net [researchgate.net]

- 11. Detection of Phospholipidosis Induction: A Cell-Based Assay in High-Throughput and High–Content Format - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Organization and dynamics of NBD-labeled lipids in membranes analyzed by fluorescence recovery after photobleaching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Using Fluorescence Recovery After Photobleaching to Measure Lipid Diffusion in Membranes | Springer Nature Experiments [experiments.springernature.com]

- 14. Exploring Membrane Lipid and Protein Diffusion by FRAP | Springer Nature Experiments [experiments.springernature.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. FRET-Based Assay for the Quantification of Extracellular Vesicles and Other Vesicles of Complex Composition - PMC [pmc.ncbi.nlm.nih.gov]

NBD-PE: An In-depth Technical Guide to its Fluorescence Principles and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorescent probe NBD-PE (N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine), detailing its core fluorescence principles, key applications, and the experimental methodologies that underpin its use in cellular and membrane research.

Core Principles of this compound Fluorescence

This compound is a widely utilized fluorescent lipid analog where the environmentally sensitive NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl) fluorophore is attached to the headgroup of a phosphatidylethanolamine (B1630911) (PE) lipid. Its utility as a probe stems from the sensitivity of its fluorescence to the polarity of its local environment.

Photophysical Properties

The fluorescence of this compound is characterized by its excitation and emission spectra, quantum yield, and fluorescence lifetime. These properties are highly dependent on the surrounding solvent or lipid environment.

Table 1: Photophysical Properties of this compound

| Property | Value | Conditions |

| Excitation Maximum (λex) | ~463 nm | Methanol[1][2] |

| Emission Maximum (λem) | ~536 nm | Methanol[1][2] |

| Molar Extinction Coefficient (ε) | 22,000 M⁻¹cm⁻¹ | Methanol[1][2] |

| Molecular Weight | 956.26 g/mol | [1][2] |

| Solubility | Soluble in methanol (B129727) and chloroform (B151607) | [1] |

Environmental Sensitivity

The NBD fluorophore exhibits weak fluorescence in polar environments, such as water, and becomes significantly more fluorescent in nonpolar, hydrophobic environments like lipid membranes.[3][4] This solvatochromism is a key feature that makes this compound an excellent probe for studying lipid bilayers. The change in fluorescence intensity and emission wavelength is attributed to the change in the dipole moment of the NBD group upon excitation.[3]

Table 2: Fluorescence Lifetime of NBD-labeled Lipids in Different Membrane Phases

| Fluorescent Probe | Membrane Phase | Fluorescence Lifetime (τ) |

| NBD-PC | Liquid-disordered (ld) | ~5.06 - 7.0 ns[5][6] |

| NBD-PC | Liquid-ordered (lo) | ~9.62 - 12.0 ns[5][6] |

The longer fluorescence lifetime in the more ordered and less hydrated liquid-ordered phase reflects the nonpolar environment experienced by the NBD fluorophore.

Table 3: Fluorescence Quantum Yield of NBD-Amines in Various Solvents

| Solvent | Dielectric Constant (ε) | Quantum Yield (Φ) of NBD-N(Et)₂ |

| Water | 80.1 | 0.008[7] |

| Methanol | 32.7 | - |

| Ethanol | 24.6 | - |

| Acetonitrile | 37.5 | - |

| Dichloromethane | 8.9 | - |

| Chloroform | 4.8 | - |

| Benzene | 2.3 | - |

| Cyclohexane | 2.0 | - |

Key Applications of this compound

The unique properties of this compound make it a versatile tool in various research areas, particularly in the study of lipid membranes and cellular processes.

Membrane Labeling and Dynamics

This compound readily incorporates into lipid bilayers, allowing for the visualization and study of membrane structure and dynamics. Its environmental sensitivity enables the differentiation of distinct membrane domains with varying lipid packing and hydration.

Fluorescence Resonance Energy Transfer (FRET)

This compound is a common donor fluorophore in FRET-based assays to study membrane fusion and lipid trafficking.[7] When in close proximity to a suitable acceptor fluorophore, such as Rhodamine-PE, the energy from the excited this compound is transferred non-radiatively to the acceptor, leading to a decrease in this compound's fluorescence and an increase in the acceptor's fluorescence.

Table 4: Förster Distance (R₀) for this compound with Common FRET Acceptors

| Acceptor Fluorophore | Förster Distance (R₀) |

| Rhodamine-PE (Rh-PE) | ~5.0 nm[8] |

| N-(lissamine™-rhodamine B)-DPPE (Rh-DPPE) | - |

| 1,6-diphenylhexatriene (DPH) | 4.18 nm (with C6-NBD-PC)[1] |

The Förster distance (R₀) is the distance at which FRET efficiency is 50%.

Fluorescence Quenching Assays

The fluorescence of this compound can be quenched by various mechanisms, which can be exploited to study lipid topology and transport.

-

Self-Quenching: At high concentrations in the membrane, this compound molecules can interact with each other, leading to a decrease in fluorescence intensity. This phenomenon can be used to monitor processes that alter the local concentration of the probe, such as membrane fusion.

-

Chemical Quenching (Dithionite Assay): Sodium dithionite (B78146) (Na₂S₂O₄) is a membrane-impermeant reducing agent that can chemically reduce the nitro group of the NBD fluorophore to a non-fluorescent amino group.[9] This property is utilized to determine the distribution of this compound between the outer and inner leaflets of a lipid bilayer. By measuring the fluorescence before and after the addition of dithionite, the fraction of this compound in the outer leaflet can be quantified.

Experimental Protocols

Labeling of Cells with NBD-Lipids

This protocol describes a general method for labeling mammalian cells with this compound for analysis by flow cytometry or fluorescence microscopy.

Materials:

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

Cell culture medium

-

Mammalian cells in suspension

Procedure:

-

Prepare this compound Stock Solution: Dissolve this compound in DMSO to a stock concentration of 1-5 mM.

-

Cell Preparation: Harvest cells and wash them with PBS to remove any residual medium. Resuspend the cells in a suitable buffer at a concentration of 1-5 x 10⁶ cells/mL.

-

Labeling: Add the this compound stock solution to the cell suspension to a final concentration of 5-20 µM. The optimal concentration may need to be determined empirically.

-

Incubation: Incubate the cells with this compound for 15-30 minutes at 4°C or on ice to minimize endocytosis. Protect the samples from light.

-

Washing: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes) and discard the supernatant. Wash the cells 2-3 times with cold PBS to remove unincorporated this compound.

-

Analysis: Resuspend the cells in a suitable buffer for analysis by flow cytometry or fluorescence microscopy.

Preparation of this compound Labeled Liposomes

This protocol outlines the preparation of large unilamellar vesicles (LUVs) containing this compound using the extrusion method.

Materials:

-

Phospholipid(s) of choice (e.g., POPC, DOPC)

-

This compound

-

Chloroform

-

Hydration buffer (e.g., PBS, HEPES buffer)

-

Mini-extruder

-

Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Film Formation:

-

In a round-bottom flask, dissolve the desired phospholipids (B1166683) and this compound (typically 0.5-2 mol%) in chloroform.

-

Remove the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask.

-

Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Add the hydration buffer to the flask containing the lipid film.

-

Hydrate the lipid film by vortexing or gentle agitation for 30-60 minutes at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).

-

-

Extrusion:

-

Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm).

-

Transfer the MLV suspension to one of the syringes of the extruder.

-

Pass the lipid suspension through the membrane back and forth (typically 11-21 times). This process will form unilamellar vesicles (LUVs) with a defined size.

-

-

Storage: Store the prepared liposomes at 4°C and protect them from light.

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. mdpi.com [mdpi.com]

- 2. Polarity-based fluorescence probes: properties and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The rate of lipid transfer during fusion depends on the structure of fluorescent lipid probes: a new chain-labeled lipid transfer probe pair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Limitations of Electronic Energy Transfer in the Determination of Lipid Nanodomain Sizes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structure and Synthesis of NBD-PE

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure, synthesis, and key applications of N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-1,2-dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine (NBD-PE). This compound is a fluorescently labeled phospholipid analog widely utilized in cell biology and biophysics to study membrane dynamics, including lipid trafficking, membrane fusion, and the structure of lipid bilayers.

Chemical Structure and Properties

This compound consists of a phosphatidylethanolamine (B1630911) (PE) backbone where the primary amine of the headgroup is covalently linked to a 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) fluorophore. The dihexadecanoyl (palmitoyl) acyl chains are attached to the sn-1 and sn-2 positions of the glycerol (B35011) backbone.

The full chemical name is N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-1,2-dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine. It is also commonly available as a triethylammonium (B8662869) salt.[1]

Physicochemical and Spectroscopic Properties

The key physicochemical and spectroscopic properties of this compound are summarized in the table below. The fluorescence of the NBD group is highly sensitive to the polarity of its environment, which makes it an excellent probe for membrane studies.

| Property | Value | Reference |

| Molecular Formula | C₄₃H₇₅N₄O₁₁P | [2] |

| Molecular Weight | 851.05 g/mol (acid form) | |

| 956.26 g/mol (triethylammonium salt) | [2] | |

| CAS Number | 178119-00-1 (triethylammonium salt) | [2] |

| Appearance | Orange solid | [3] |

| Solubility | Soluble in chloroform (B151607) and methanol | [3][4] |

| Excitation Maximum (λex) | ~463 nm (in Methanol) | [3][4] |

| Emission Maximum (λem) | ~536 nm (in Methanol) | [3][4] |

| Molar Extinction Coefficient (ε) | ~22,000 M⁻¹cm⁻¹ | [2][4] |

| Purity (commercial) | ≥95% (by HPLC) | [2][4] |

Synthesis of this compound

The synthesis of this compound is achieved through the alkylation of the primary amine of 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (DHPE) with 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl).[5] This reaction is typically carried out in an organic solvent in the presence of a base to neutralize the hydrochloric acid formed during the reaction.

Synthesis Reaction Scheme

Caption: Reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a generalized procedure based on established methods for the synthesis of fluorescently labeled phospholipids (B1166683).

Materials:

-

1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (DHPE)

-

4-chloro-7-nitrobenzofurazan (NBD-Cl)

-

Triethylamine (B128534) (TEA)

-

Chloroform, anhydrous

-

Methanol, anhydrous

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., chloroform/methanol mixtures)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve DHPE in anhydrous chloroform.

-

Addition of Reagents: To the stirred solution, add a molar excess of NBD-Cl (typically 1.1 to 1.5 equivalents). Subsequently, add a molar excess of triethylamine (typically 2-3 equivalents) to act as a base.

-

Reaction: Stir the reaction mixture at room temperature, protected from light, for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, wash the reaction mixture with a dilute aqueous acid solution (e.g., 0.1 M HCl) to remove excess triethylamine, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by silica gel column chromatography.[5] Elute the column with a gradient of chloroform and methanol. Collect the fractions containing the fluorescent this compound product.

-

Characterization and Storage: Combine the pure fractions and evaporate the solvent. Characterize the final product by techniques such as mass spectrometry and NMR spectroscopy. The purity can be assessed by HPLC. Store the final product in a dark, inert atmosphere at -20°C.

Quantitative Data:

-

Reaction Yield: Approximately 70%[5]

Experimental Workflow: Membrane Fusion Assay

This compound is frequently used in fluorescence resonance energy transfer (FRET) assays to monitor membrane fusion. In this assay, this compound serves as the FRET donor, and a rhodamine-labeled phospholipid (e.g., Rhodamine-DHPE) acts as the FRET acceptor.

FRET-Based Membrane Fusion Assay Workflowdot

References

- 1. This compound (N-(7-nitrobenz-2-Oxa-1,3-diazol-4-yl)-1,2-dihexadécanoyl-sn-glycéro-3-phosphoéthanolamine, sel de triéthylammonium) 10 mg [thermofisher.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Novel fluorescent phospholipids for assays of lipid mixing between membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An improved synthesis of 7-nitrobenz-2-oxa-1,3-diazole analogs of CDP-diacylglycerol and phosphatidylinositol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Photophysical Properties of NBD-PE

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (NBD-PE) is a fluorescently labeled phospholipid widely utilized in cell biology and biophysics to probe the structure and function of lipid bilayers. Its environmentally sensitive fluorophore, NBD (7-nitrobenz-2-oxa-1,3-diazole), is attached to the headgroup of the phosphatidylethanolamine (B1630911) (PE) lipid. This strategic placement allows this compound to report on the local environment of the membrane-water interface, making it an invaluable tool for studying membrane fluidity, lipid domains, membrane fusion and fission, and drug-lipid interactions. This guide provides a comprehensive overview of the core photophysical properties of this compound, detailed experimental protocols for its application, and visual representations of relevant biological and experimental workflows.

Core Photophysical Properties of this compound

The fluorescence of the NBD group is highly sensitive to the polarity of its surrounding environment. In aqueous solutions, this compound is weakly fluorescent, but its fluorescence quantum yield and lifetime increase significantly upon incorporation into the hydrophobic environment of a lipid membrane. This solvatochromic behavior is a key feature that makes this compound a powerful membrane probe.

Data Presentation: Photophysical Properties

The following tables summarize the key photophysical parameters of this compound in various environments. These values can vary depending on the specific lipid composition, temperature, and instrumentation used.

| Property | Value (in Methanol) | References |

| Excitation Maximum (λex) | ~463 nm | [1] |

| Emission Maximum (λem) | ~536 nm | [1] |

| Molar Extinction Coefficient (ε) | ~22,000 M⁻¹cm⁻¹ | [2] |

| Solvent/Membrane Environment | Fluorescence Lifetime (τ) | References |

| Sodium Dodecyl Sulfate (SDS) Micelles | Biexponential decay | [3] |

| Liquid-disordered (ld) phase (DOPC LUVs) at 25°C | 6.80 ± 0.04 ns | [4] |

| Liquid-ordered (lo) phase (DOPC/SSM/Chol (2:2:6) LUVs) at 25°C | 9.94 ± 0.05 ns | [4] |

| Coexisting ld and lo phases (DOPC/SSM/Chol (1:1:1) LUVs) at 25°C | 9.62 ± 0.2 ns (lo), 5.06 ± 0.3 ns (ld) | [4] |

| Fluid PC bilayers (N-NBD-DPPE, inward NO2) | Longest average lifetime | [5] |

| Fluid PC bilayers (C12NBD-PC, outward NO2) | Shortest average lifetime | [5] |

Note: The quantum yield of this compound is highly dependent on the environment and is often measured relative to a standard. Absolute values are less commonly reported in the literature for this compound in specific membrane compositions.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below. These protocols are synthesized from multiple sources to provide a comprehensive guide.

Steady-State Fluorescence Spectroscopy

This protocol is used to determine the excitation and emission spectra of this compound in a lipid environment, providing insights into its local polarity.

Materials:

-

This compound

-

Lipids for vesicle formation (e.g., DOPC, POPC)

-

Chloroform

-

Buffer (e.g., PBS, HEPES)

-

Spectrofluorometer

-

Glass test tubes

-

Rotary evaporator or nitrogen stream

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Protocol:

-

Lipid Film Preparation:

-

In a glass test tube, dissolve the desired lipids and a small molar percentage of this compound (e.g., 0.5-1 mol%) in chloroform.

-

Evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator to form a thin lipid film on the bottom of the tube.

-

Place the tube under vacuum for at least 1 hour to remove any residual solvent.

-

-

Vesicle Hydration:

-

Add the desired buffer to the lipid film.

-

Hydrate the film by vortexing or gentle agitation, resulting in the formation of multilamellar vesicles (MLVs).

-

-

Vesicle Extrusion:

-

To form large unilamellar vesicles (LUVs) of a defined size, pass the MLV suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm) multiple times (e.g., 11-21 times) using a lipid extruder.

-

-

Spectroscopic Measurement:

-

Transfer the LUV suspension to a quartz cuvette.

-

Place the cuvette in the sample holder of the spectrofluorometer.

-

To record the emission spectrum, set the excitation wavelength to the absorption maximum of this compound (~463 nm) and scan a range of emission wavelengths (e.g., 480-700 nm).

-

To record the excitation spectrum, set the emission wavelength to the emission maximum of this compound (~536 nm) and scan a range of excitation wavelengths (e.g., 350-520 nm).

-

Correct for background fluorescence by subtracting the spectrum of a blank sample (buffer only).

-

Time-Resolved Fluorescence Spectroscopy (Fluorescence Lifetime)

This technique measures the decay of fluorescence intensity over time after excitation, providing information about the local environment and molecular interactions of this compound.

Materials:

-

This compound labeled liposomes (prepared as in the steady-state protocol)

-

Time-Correlated Single Photon Counting (TCSPC) system equipped with a pulsed laser source (e.g., ~470 nm) and a sensitive detector.

Protocol:

-

Sample Preparation: Prepare this compound labeled LUVs as described previously.

-

Instrument Setup:

-

Set the excitation wavelength of the pulsed laser to the absorption maximum of this compound.

-

Adjust the instrument parameters (e.g., repetition rate of the laser, detector settings) to optimize signal collection.

-

-

Data Acquisition:

-

Acquire the fluorescence decay curve by collecting photons over a set period. The instrument measures the time between the laser pulse and the arrival of emitted photons.

-

Also, measure the instrument response function (IRF) using a scattering solution (e.g., ludox) to account for the temporal spread of the instrument.

-

-

Data Analysis:

-

The fluorescence decay data is typically fitted to a multi-exponential decay model to extract the fluorescence lifetime(s) (τ) and their respective amplitudes.

-

The goodness of the fit is evaluated by analyzing the weighted residuals and the chi-squared (χ²) value. A biexponential decay is often observed for this compound in heterogeneous membrane environments.[3]

-

Fluorescence Resonance Energy Transfer (FRET) for Membrane Fusion

This assay is widely used to monitor the mixing of lipid membranes, a key step in membrane fusion. It utilizes this compound as a donor fluorophore and a suitable acceptor, such as Rhodamine-PE.

Materials:

-

Donor liposomes: LUVs containing this compound and Rhodamine-PE (e.g., 1 mol% each).

-

Acceptor liposomes: Unlabeled LUVs of the same lipid composition.

-

Spectrofluorometer with time-drive capabilities.

-

Fusion-inducing agent (e.g., Ca²⁺, PEG, or specific proteins).

Protocol:

-

Liposome (B1194612) Preparation: Prepare two populations of LUVs: one labeled with both this compound and Rhodamine-PE, and another unlabeled.

-

Assay Setup:

-

In a fluorescence cuvette, mix the donor and acceptor liposomes at a specific ratio (e.g., 1:9 donor to acceptor).

-

Place the cuvette in the spectrofluorometer and set the excitation wavelength to that of the donor (NBD, ~463 nm).

-

Monitor the fluorescence intensity of the donor at its emission maximum (~536 nm) over time.

-

-

Initiate Fusion:

-

Add the fusion-inducing agent to the cuvette and continue to monitor the donor fluorescence.

-

-

Data Analysis:

-

Upon fusion of the labeled and unlabeled liposomes, the average distance between the donor (this compound) and acceptor (Rhodamine-PE) molecules increases.

-

This increase in distance leads to a decrease in FRET efficiency, resulting in an increase in the donor's fluorescence intensity.

-

The rate and extent of the fluorescence increase are indicative of the kinetics and efficiency of membrane fusion.[6][7]

-

Fluorescence Recovery After Photobleaching (FRAP)

FRAP is used to measure the lateral diffusion of fluorescently labeled molecules, such as this compound, within a membrane.

Materials:

-

Cells or giant unilamellar vesicles (GUVs) labeled with this compound.

-

Confocal laser scanning microscope with a high-power laser for photobleaching.

Protocol:

-

Sample Preparation: Label the membrane of interest (e.g., the plasma membrane of live cells or a GUV) with this compound.

-

Image Acquisition (Pre-bleach):

-

Using the confocal microscope, acquire a few initial images of the fluorescently labeled region at low laser power to determine the baseline fluorescence intensity.

-

-

Photobleaching:

-

Define a region of interest (ROI) within the fluorescent area.

-

Irradiate the ROI with a brief, high-intensity laser pulse to irreversibly photobleach the this compound molecules within that region.[8]

-

-

Image Acquisition (Post-bleach):

-

Data Analysis:

-

Measure the fluorescence intensity within the bleached ROI in the time-lapse images.

-

Plot the fluorescence intensity as a function of time.

-

The rate of fluorescence recovery is related to the diffusion coefficient of this compound, and the extent of recovery provides information about the mobile fraction of the probe.[10]

-

Mandatory Visualizations

Signaling Pathway: Drug-Induced Phospholipidosis

Cationic amphiphilic drugs (CADs) can induce phospholipidosis, a lysosomal storage disorder characterized by the accumulation of phospholipids. This compound is often used as a fluorescent probe to detect and quantify this accumulation. The following diagram illustrates a proposed mechanism for this process.

Experimental Workflow: Membrane Fusion Assay using FRET

This workflow outlines the key steps in performing a membrane fusion assay using this compound and Rhodamine-PE.

Experimental Workflow: Liposomal Drug Delivery Vehicle Characterization

This compound can be incorporated into liposomal drug delivery systems to characterize their interaction with cells, including uptake and intracellular trafficking.

References

- 1. FRET-Based Assay for the Quantification of Extracellular Vesicles and Other Vesicles of Complex Composition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Emerging mechanisms of drug-induced phospholipidosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ibidi.com [ibidi.com]

- 5. bitesizebio.com [bitesizebio.com]

- 6. Liposome: Encapsula's Scientific Blog: Fluorescent Liposomes: Intermixing of lipids during liposome fusion (NBD/Rhodamine Assay) [liposomes.org]

- 7. Lipid-Mixing Assays of Membrane Fusion—Note 13.1 | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. Step by Step Guide for FRAP Experiments | Learn & Share | Leica Microsystems [leica-microsystems.com]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

NBD-PE: A Comprehensive Technical Guide for Researchers

An In-depth Technical Guide on the Core Properties and Applications of NBD-PE as a Fluorescent Lipid Probe for Researchers, Scientists, and Drug Development Professionals.

N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (this compound) is a widely utilized fluorescently labeled phospholipid that serves as a powerful tool in cell biology, biochemistry, and drug development. Its utility stems from the environmentally sensitive fluorescence of the NBD fluorophore, which is attached to the headgroup of the phosphatidylethanolamine (B1630911) (PE) lipid.[1] This guide provides a comprehensive overview of this compound, including its physicochemical properties, key applications, and detailed experimental protocols.

Core Properties of this compound

The functionality of this compound as a lipid probe is intrinsically linked to its chemical structure and photophysical characteristics. The NBD fluorophore's emission properties are highly dependent on the polarity of its surrounding environment, making it a sensitive reporter of membrane dynamics and lipid localization.[2]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 956.26 g/mol | |

| Formula | C43H75N4O11P·C6H15N | |

| Excitation Maximum (λex) | 463 nm | [3] |

| Emission Maximum (λem) | 536 nm | [3] |

| Extinction Coefficient (ε) | 22,000 M⁻¹cm⁻¹ | [3] |

| Emission Color | Green | |

| Purity | ≥95% | [3] |

| Solubility | Soluble to 0.50 mM in methanol (B129727) with sonication | |

| Storage | Store at -20°C | [3] |

| Application | Description | Reference |

| Confocal Microscopy | Visualization of lipid distribution in cells and artificial membranes. | [3] |

| Fluorescence Recovery After Photobleaching (FRAP) | Measurement of lipid mobility in membranes. | [3] |

| Fluorescence Resonance Energy Transfer (FRET) | Study of membrane fusion and lipid-protein interactions, often paired with a rhodamine-labeled lipid. | [4][5] |

| Lipid Trafficking Studies | Monitoring the internalization and transport of lipids within cells. | [6][7] |

| Apoptosis Detection | Can be used to probe changes in the plasma membrane during apoptosis. | |

| Phospholipidosis Measurement | Quantitatively measure drug-induced phospholipid accumulation. | [3] |

Key Applications and Experimental Workflows

This compound's versatility allows for its use in a variety of experimental contexts to probe the intricate dynamics of cellular membranes.

Lipid Trafficking and Internalization

A primary application of this compound is to monitor the movement of lipids from the plasma membrane to intracellular compartments.[6][7] This is often achieved by labeling the outer leaflet of the plasma membrane at low temperatures to inhibit endocytosis, followed by warming to initiate internalization. A back-extraction step using a protein like bovine serum albumin (BSA) can then be used to quench the fluorescence of the this compound remaining in the outer leaflet, allowing for the specific visualization and quantification of internalized lipid.[6][7]

Membrane Fusion Assays (FRET-based)

This compound is frequently used as a donor fluorophore in Fluorescence Resonance Energy Transfer (FRET) assays to study membrane fusion.[4][5] In this setup, vesicles containing both this compound and a suitable acceptor fluorophore, such as Rhodamine-PE, are mixed with an unlabeled vesicle population.[5] Upon fusion, the dilution of the probes in the newly formed membrane leads to an increase in the distance between the donor and acceptor, resulting in a decrease in FRET efficiency. This is observed as an increase in this compound (donor) fluorescence and a decrease in Rhodamine-PE (acceptor) fluorescence.[5]

Detailed Experimental Protocols

The following are generalized protocols that can be adapted for specific experimental needs.

Protocol 1: Labeling of Adherent Cells with this compound for Internalization Studies

Materials:

-

Adherent cells cultured on glass-bottom dishes or coverslips

-

This compound stock solution (e.g., 1 mg/mL in ethanol (B145695) or chloroform)

-

Labeling Buffer: Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Wash Buffer: Cold HBSS

-

Back-extraction Solution (optional): 5% (w/v) fatty acid-free Bovine Serum Albumin (BSA) in HBSS

-

Fixative (optional): 4% paraformaldehyde in PBS

Procedure:

-

Cell Preparation: Grow cells to the desired confluency on a suitable imaging substrate.

-

Preparation of this compound Labeling Solution: a. Evaporate a small aliquot of the this compound stock solution under a stream of nitrogen to form a thin film. b. Resuspend the lipid film in the labeling buffer by vortexing or sonication to a final concentration of 5-10 µM.

-

Labeling: a. Wash the cells twice with cold HBSS. b. Place the cells on ice and incubate with the this compound labeling solution for 30-60 minutes at 4°C to label the plasma membrane while minimizing endocytosis.

-

Internalization: a. To initiate internalization, wash the cells twice with warm (37°C) HBSS and then incubate in warm HBSS at 37°C for the desired time course (e.g., 5, 15, 30, 60 minutes).

-

Stopping Internalization and Washing: a. To stop the internalization process, place the dish back on ice and wash the cells three times with cold HBSS.

-

Back-Extraction (Optional): a. To remove this compound remaining in the outer leaflet of the plasma membrane, incubate the cells with the cold 5% BSA solution for 10-15 minutes on ice. b. Wash the cells three times with cold HBSS.

-

Imaging: a. Image the live cells immediately using a fluorescence microscope equipped with appropriate filters for NBD (e.g., excitation ~460 nm, emission ~540 nm). b. Alternatively, cells can be fixed with 4% paraformaldehyde for 15 minutes at room temperature, washed with PBS, and then imaged.

Protocol 2: FRET-Based Membrane Fusion Assay

Materials:

-

Lipid stocks in chloroform (B151607) (e.g., POPC, this compound, Rhodamine-PE)

-

Hydration Buffer: (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4)

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Fluorometer

Procedure:

-

Preparation of Labeled Vesicles: a. In a glass tube, mix the desired lipids in chloroform. For labeled vesicles, include 1-2 mol% this compound and 1-2 mol% Rhodamine-PE. b. Dry the lipid mixture under a stream of nitrogen to form a thin film, followed by further drying under vacuum for at least 1 hour. c. Hydrate the lipid film with the hydration buffer to a final lipid concentration of 1-5 mM. d. Subject the lipid suspension to several freeze-thaw cycles. e. Extrude the suspension through a 100 nm polycarbonate membrane at least 11 times to form unilamellar vesicles.

-

Preparation of Unlabeled Vesicles: a. Follow the same procedure as for the labeled vesicles, but without the fluorescently labeled lipids.

-

Fusion Assay: a. In a cuvette, add the labeled vesicles. b. Place the cuvette in the fluorometer and set the excitation wavelength to that of this compound (~460 nm). Record the emission spectrum or the emission intensity at the wavelengths corresponding to this compound (~540 nm) and Rhodamine-PE (~590 nm). c. To initiate fusion, add the unlabeled vesicles to the cuvette (typically at a 9:1 unlabeled to labeled ratio). d. Induce fusion using a fusogen (e.g., Ca²⁺ for vesicles containing anionic lipids, or polyethylene (B3416737) glycol). e. Monitor the change in this compound and Rhodamine-PE fluorescence over time. An increase in this compound fluorescence and a decrease in Rhodamine-PE fluorescence indicate membrane fusion.

-

Data Analysis: a. The percentage of fusion can be calculated by normalizing the this compound fluorescence intensity to the intensity after complete disruption of the vesicles with a detergent (e.g., Triton X-100).

Concluding Remarks

This compound remains an indispensable tool for researchers studying the structure and function of biological membranes. Its environmental sensitivity and versatility in various fluorescence-based assays provide a powerful means to investigate complex cellular processes such as lipid trafficking and membrane fusion. By understanding its properties and employing well-defined experimental protocols, researchers can continue to unravel the intricate dynamics of lipids in cellular and model systems.

References

- 1. This compound (N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine, Triethylammonium Salt) 10 mg [thermofisher.com]

- 2. Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors | MDPI [mdpi.com]

- 3. This compound | Fluorescent Lipid Probes and Cell Membrane Stains | Tocris Bioscience [tocris.com]

- 4. biotium.com [biotium.com]

- 5. Lipid-Mixing Assays of Membrane Fusion—Note 13.1 | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Utilizing NBD-PE for Tracking Lipid Transport Pathways

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorescent lipid analog NBD-PE (N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine) and its application in the study of lipid transport pathways. This compound serves as a powerful tool for visualizing and quantifying the movement of phospholipids (B1166683) within and between cellular membranes, offering critical insights into fundamental cellular processes and the mechanisms of drug action.

Core Principles of this compound as a Lipid Transport Probe

This compound is a synthetic phospholipid analog where the hydrophilic head group is labeled with the environmentally sensitive fluorophore, 7-nitrobenz-2-oxa-1,3-diazole (NBD). This strategic placement of the NBD moiety allows the lipid to mimic the behavior of its natural counterpart, phosphatidylethanolamine (B1630911) (PE), while enabling its detection and tracking via fluorescence-based techniques.[1]

The fluorescence properties of the NBD group are sensitive to the polarity of its surrounding environment.[1] This characteristic is advantageous as changes in fluorescence intensity and emission wavelength can provide information about the lipid's location within the membrane bilayer and its interaction with different cellular compartments.

Key Properties of this compound:

Major Lipid Transport Pathways Investigated with this compound

This compound is instrumental in elucidating several key lipid transport pathways:

-

Endocytosis: The internalization of substances from the extracellular environment. This compound can be used to track its uptake through various endocytic routes, including clathrin-mediated and caveolae-dependent endocytosis.[3]

-

Flippase-Mediated Transport (Inward): The ATP-dependent translocation of phospholipids from the exoplasmic (outer) leaflet to the cytosolic (inner) leaflet of the plasma membrane, mediated by P4-type ATPases (flippases).[4][5] This process is crucial for maintaining membrane asymmetry.

-

Floppase-Mediated Transport (Outward): The ATP-dependent movement of phospholipids from the cytosolic to the exoplasmic leaflet, often mediated by ABC (ATP-binding cassette) transporters.

-

Vesicular Transport: The movement of lipids between organelles via transport vesicles, a key component of the secretory and endocytic pathways.[3]

Below is a generalized model of this compound trafficking at the plasma membrane.

Quantitative Analysis of this compound Transport

The movement of this compound can be quantified using techniques such as flow cytometry and confocal microscopy. A common method involves a "back-extraction" step with bovine serum albumin (BSA) to remove this compound from the outer leaflet of the plasma membrane, allowing for the specific measurement of internalized probe.[6]

Data Presentation

The following tables summarize quantitative data from various studies utilizing this compound to investigate lipid transport.

Table 1: Flippase-Mediated this compound Transport

| Cell Type/System | Transporter | NBD-Lipid Substrate | Key Finding | Reference |

| Yeast | P4-ATPase | This compound, NBD-PS | P4-ATPases are essential for establishing membrane asymmetry by translocating specific lipids. | [4] |

| Human Cell Lines | ATP11A, ATP11C | This compound, NBD-PS | These flippases show specificity for aminophospholipids (PE and PS) over other phospholipids. | [5] |

| MlaFEDB in proteoliposomes | MlaFEDB | This compound | ATP hydrolysis drives the translocation of this compound from the inner to the outer leaflet. | [7] |

| CHO-K1 Cells | Endogenous Flippases | This compound, NBD-PC, NBD-PS | The rate of internalization varies significantly between different NBD-labeled phospholipids. | [6] |

Table 2: this compound Uptake and Endocytosis

| Cell Line | Condition | Method | Quantitative Finding | Reference |

| PC-3 | Liposomal Delivery | Flow Cytometry | Internalization rate: NBD-cholesterol > BODIPY-cholesteryl ester > NBD-PC > this compound. | [8] |

| HT29 | Comparison with C6-NBD-glucosylceramide | Confocal Microscopy | This compound is sorted to endosomal/lysosomal compartments, while C6-NBD-glucosylceramide traffics to the Golgi. | [3] |

| CHO-K1 | Inhibition of Endocytosis (20°C incubation) | Flow Cytometry | Incubation at lower temperatures significantly reduces endocytic uptake of NBD-lipids. | [6] |

Table 3: ABC Transporter-Mediated this compound Efflux

| Transporter | System | Assay | Key Finding | Reference |

| ABCG2, ABCB1, ABCC1 | Various cell lines | Flow Cytometry | These transporters are involved in multidrug resistance and can efflux fluorescent probes. | [9] |

| MsbA | Proteoliposomes | Fluorescence Quenching | MsbA functions as a flippase, and its activity is dependent on ATP hydrolysis. | [7] |

| ABCG Family | HEK293T cells | ATPase activity assay | Mutations in the NBD:NBD interface can alter drug transport and ATPase activity. | [10] |

Detailed Experimental Protocols

NBD-Lipid Uptake Assay using Flow Cytometry

This protocol is adapted from Herrera et al. (2022) and is designed to quantify NBD-lipid internalization in mammalian cell lines.[6]

Materials:

-

Adherent mammalian cells (e.g., CHO-K1)

-

This compound in chloroform (B151607)

-

DMSO

-

Trypsin-EDTA solution

-

Cell culture medium

-

Hanks' Balanced Salt Solution (HBSS)

-

Tris-buffered saline with divalent cations (TBSS)

-

Phenylmethylsulfonyl fluoride (B91410) (PMSF)

-

3-(-4-octadecyl)-benzoylacrylic acid (OBAA)

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Glass tubes

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Grow adherent cells to 70-80% confluency.

-

Trypsinize the cells, resuspend in culture medium, and centrifuge at 500 x g for 10 minutes.

-

Wash the cell pellet twice with HBSS.

-

Resuspend cells in TBSS to a final concentration of ~10^6 cells/mL.[6]

-

-

Inhibition of Phospholipases:

-

This compound Labeling:

-

Prepare this compound stock by evaporating the chloroform and resuspending in DMSO.

-

Add the this compound/DMSO stock to glass tubes.

-

Add the cell suspension to the tubes containing this compound and incubate at 20°C for various time points (e.g., 0, 5, 10, 20, 30, 45, 60 minutes). Incubation at 20°C minimizes endocytosis.[6]

-

-

Back-Extraction:

-

At each time point, take two aliquots.

-

To one aliquot (the back-extraction sample), add a concentrated BSA solution (e.g., 20% BSA) to a final concentration of ~4.6% and incubate on ice.[6] The other aliquot serves as the total fluorescence control (no BSA).

-

-

Flow Cytometry Analysis:

-

Analyze the fluorescence of the cell populations on a flow cytometer.

-

The percentage of internalized this compound is calculated as: (Mean fluorescence of BSA-treated sample / Mean fluorescence of untreated sample) x 100.[6]

-

-

Data Analysis:

-

Plot the percentage of internalized this compound against time.

-

The data can be fitted to a single-exponential curve to determine the rate of uptake.[6]

-

The workflow for this assay is depicted below.

NBD-Lipid Uptake Assay using Confocal Microscopy

This protocol, adapted from Baum et al. (2023), allows for the visualization of this compound internalization.[11]

Materials:

-

Adherent mammalian cells grown on glass-bottom dishes

-

This compound in DMSO

-

TBSS

-

Phospholipase inhibitors (e.g., PMSF, OBAA)

-

BSA solution (e.g., 5% w/v in TBSS)

-

Confocal microscope

Procedure:

-

Cell Preparation:

-

Seed cells on glass-bottom dishes and grow to the desired confluency.

-

-

Labeling:

-

Wash cells with pre-warmed (20°C) TBSS.

-

Incubate cells with phospholipase inhibitors in TBSS at 20°C.

-

Add this compound (resuspended in DMSO) to the cells and incubate for up to 60 minutes at 20°C.[11]

-

-

Imaging before Back-Extraction:

-

Wash the cells with TBSS.

-

Image the cells using a confocal microscope to visualize the total cell-associated fluorescence (plasma membrane and internalized).

-

-

Back-Extraction:

-

Wash the cells twice with a pre-warmed (20°C) BSA solution for 1 minute each time to remove this compound from the outer leaflet of the plasma membrane.[11]

-

-

Imaging after Back-Extraction:

-

Wash the cells with TBSS.

-

Image the same cells again to visualize only the internalized this compound.

-

-

Image Analysis:

-

Quantify the fluorescence intensity of intracellular compartments before and after back-extraction to determine the extent of internalization.

-

The logic of the back-extraction assay is illustrated in the diagram below.

Investigating Specific Lipid Transport Pathways

Studying Endocytosis

To investigate the role of specific endocytic pathways in this compound uptake, cells can be pre-treated with pharmacological inhibitors before labeling with this compound.

Common Endocytosis Inhibitors:

-

Chlorpromazine: Inhibits clathrin-mediated endocytosis.

-

Filipin: Disrupts caveolae by binding to cholesterol.[8]

-

Genistein: A tyrosine kinase inhibitor that can affect caveolae-mediated endocytosis.

-

Amiloride: An inhibitor of macropinocytosis.

By comparing the amount of internalized this compound in inhibitor-treated cells to control cells, the contribution of each pathway can be assessed.

The major endocytic pathways are depicted in the following diagram.

Assaying Flippase and ABC Transporter Activity

The protocols described above can be adapted to study the activity of specific lipid transporters. For example, by using cell lines that overexpress or lack a particular flippase or ABC transporter, the role of that protein in this compound transport can be determined by comparing the transport kinetics to wild-type cells.[5] For ABC transporter efflux assays, cells are first loaded with this compound, and the rate of its appearance in the extracellular medium is measured over time.

Conclusion

This compound is a versatile and powerful tool for the qualitative and quantitative analysis of lipid transport pathways. By employing the methodologies outlined in this guide, researchers can gain valuable insights into the complex dynamics of lipid trafficking in living cells. This knowledge is essential for understanding fundamental cell biology and for the development of novel therapeutic strategies that target lipid metabolism and transport.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | Fluorescent Lipid Probes and Cell Membrane Stains | Tocris Bioscience [tocris.com]

- 3. Sorting of sphingolipids in the endocytic pathway of HT29 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measuring Phospholipid Flippase Activity by NBD-Lipid Uptake in Living Yeast Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phospholipid Flippase Activities and Substrate Specificities of Human Type IV P-type ATPases Localized to the Plasma Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Cholesterol transport from liposomal delivery vehicles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy [bio-protocol.org]

A Technical Guide to the Preliminary Investigation of NBD-PE in Membrane Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (NBD-PE) is a fluorescently labeled phospholipid analog widely employed in the study of biological membranes. Its utility stems from the environmentally sensitive fluorescence of the NBD group, which is attached to the headgroup of the phosphatidylethanolamine (B1630911) (PE) lipid. This strategic placement allows this compound to be readily incorporated into both model and cellular membranes, serving as a versatile probe for investigating a range of membrane phenomena. This guide provides an in-depth overview of the core properties of this compound, detailed experimental protocols for its key applications, and the underlying principles of its use in membrane research.

Properties of this compound

The experimental utility of this compound is grounded in its distinct photophysical and physicochemical properties. The NBD fluorophore exhibits fluorescence that is highly dependent on the polarity of its local environment, making it a sensitive reporter of its position within the membrane.

Photophysical Properties

The fluorescence characteristics of this compound are crucial for designing and interpreting experiments.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~463 nm | [1][2] |

| Emission Maximum (λem) | ~536 nm | [1][2] |

| Extinction Coefficient (ε) | 22,000 M⁻¹cm⁻¹ | [1] |

| Emission Color | Green | [3] |

| Common FRET Partner | Rhodamine-PE (Rh-PE) | [2][4][5] |

Physicochemical Properties

These properties govern the behavior of this compound within a lipid bilayer and its handling in experimental settings.

| Property | Value / Description | Reference |

| Molecular Weight (M.Wt) | ~956.26 g/mol | |

| Formula | C₄₃H₇₅N₄O₁₁P·C₆H₁₅N | |

| Solubility | Soluble in chloroform (B151607) and methanol (B129727) (e.g., up to 0.50 mM in methanol with sonication) | |

| Storage | Store at -20°C, protected from light | [2] |

| Purity | ≥95% (HPLC) | [1] |

Key Applications in Membrane Studies

This compound is a powerful tool for elucidating various aspects of membrane structure and dynamics. Its applications range from monitoring the fusion of vesicles to quantifying the lateral mobility of lipids within a bilayer.

Membrane Fusion and Lipid Mixing Assays

A primary application of this compound is in monitoring membrane fusion events through Fluorescence Resonance Energy Transfer (FRET).[2][4] In this assay, this compound serves as the FRET donor, and a rhodamine-labeled phospholipid, such as N-(Lissamine rhodamine B sulfonyl) phosphatidylethanolamine (Rh-PE), acts as the acceptor.[4][5] When both probes are in close proximity within the same membrane, excitation of NBD results in energy transfer to rhodamine, leading to rhodamine emission and quenching of NBD fluorescence.[4][6] Upon fusion with an unlabeled membrane, the probes are diluted, increasing the average distance between them. This separation reduces FRET efficiency, resulting in an increase in NBD fluorescence and a decrease in rhodamine emission.[4] This principle is widely used to study fusion processes in various systems, including liposomes and synaptic vesicles.[5][7]

Analysis of Membrane Fluidity and Lipid Diffusion

The lateral diffusion of lipids within a membrane is a key indicator of its fluidity and organization. Fluorescence Recovery After Photobleaching (FRAP) is a technique used to measure the lateral mobility of fluorescently labeled molecules like this compound.[1][8][9] In a FRAP experiment, a high-intensity laser is used to irreversibly photobleach the this compound molecules in a small, defined region of the membrane.[10] The subsequent recovery of fluorescence in this region is monitored over time as unbleached this compound molecules from the surrounding area diffuse into the bleached spot.[10][11] The rate and extent of this recovery provide quantitative information about the diffusion coefficient and the mobile fraction of the lipid probe.[8][11]

Determination of Transmembrane Lipid Distribution

The asymmetric distribution of lipids between the two leaflets of a membrane bilayer is a critical feature of biological membranes. The location of this compound can be determined using fluorescence quenching assays. A common method employs a membrane-impermeant quenching agent like sodium dithionite (B78146).[5][12] When dithionite is added to the external solution of a suspension of vesicles containing this compound, it reduces the NBD fluorophore, rendering it non-fluorescent.[13] Only the this compound molecules in the outer leaflet are accessible to the dithionite and are quenched.[12] The remaining fluorescence corresponds to the this compound population in the inner leaflet, allowing for the quantification of the probe's transmembrane distribution.[13]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments described above.

Liposome (B1194612) Fusion Assay using this compound/Rh-PE FRET

This protocol details the steps for a bulk lipid mixing assay to monitor the fusion of two populations of liposomes.

1. Preparation of Labeled and Unlabeled Liposomes:

-

Labeled Liposomes (Donor): Prepare liposomes incorporating 0.8 mol% this compound and 0.8 mol% Rh-PE.[14] The presence of both fluorophores in the same vesicle population is crucial for the FRET-based dequenching assay.[14]

-

Unlabeled Liposomes (Acceptor): Prepare a separate batch of liposomes without any fluorescent probes.

-

Mock-Fused Liposomes (100% Fusion Control): Prepare a third set of liposomes containing a diluted concentration of the probes (e.g., 0.08 mol% this compound and 0.08 mol% Rh-PE) to represent the final state after complete fusion.[14]

2. Fusion Reaction:

-

In a fluorometer cuvette, mix the labeled and unlabeled liposomes at a molar ratio of 1:10 (e.g., 5 µM labeled liposomes and 45 µM unlabeled liposomes for a total lipid concentration of 50 µM).[14][15]

-

Initiate the fusion process by adding the fusogenic agent of interest (e.g., Ca²⁺ for PS-containing vesicles, or polyethylene (B3416737) glycol).[6]

3. Fluorescence Measurement:

-

Set the fluorometer to excite the NBD fluorophore at ~460-470 nm and monitor the NBD emission at ~535 nm.[4][14]

-

Record the initial fluorescence (F₀) of the liposome mixture before adding the fusogen. This represents the 0% fusion level.

-

Monitor the increase in NBD fluorescence over time as fusion proceeds.

-

After the reaction reaches a plateau, add a detergent (e.g., Triton X-100) to completely disrupt the vesicles and achieve maximum probe dilution, representing the maximum fluorescence (Fₘₐₓ). Alternatively, measure the fluorescence of the mock-fused liposome preparation to establish the 100% fusion level.[14]

4. Data Analysis:

-

Calculate the percentage of fusion at a given time point (t) using the following formula: % Fusion = [(Fₜ - F₀) / (Fₘₐₓ - F₀)] * 100 where Fₜ is the fluorescence at time t.

References

- 1. This compound | Fluorescent Lipid Probes and Cell Membrane Stains | Tocris Bioscience [tocris.com]

- 2. biotium.com [biotium.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Lipid-Mixing Assays of Membrane Fusion—Note 13.1 | Thermo Fisher Scientific - SG [thermofisher.com]

- 5. Reconstituted membrane fusion requires regulatory lipids, SNAREs and synergistic SNARE chaperones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lipid mixing during membrane aggregation and fusion: why fusion assays disagree - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Simultaneous lipid and content mixing assays for in vitro reconstitution studies of synaptic vesicle fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organization and dynamics of NBD-labeled lipids in membranes analyzed by fluorescence recovery after photobleaching [pubmed.ncbi.nlm.nih.gov]

- 9. Exploring Membrane Lipid and Protein Diffusion by FRAP | Springer Nature Experiments [experiments.springernature.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dynamics of membrane penetration of the fluorescent 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) group attached to an acyl chain of phosphatidylcholine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Liposome: Encapsula's Scientific Blog: Fluorescent Liposomes: Intermixing of lipids during liposome fusion (NBD/Rhodamine Assay) [liposomes.org]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Basic Applications of NBD-PE in Cellular Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (NBD-PE) is a fluorescently labeled phospholipid analog that has become an indispensable tool in cellular imaging. Its utility stems from the environmentally sensitive fluorescence of the NBD group, which is attached to the headgroup of the phosphatidylethanolamine (B1630911) (PE) molecule. This strategic placement allows this compound to mimic the behavior of endogenous phospholipids (B1166683), enabling the visualization and quantification of various cellular processes involving lipid dynamics. This guide provides a comprehensive overview of the core applications of this compound in cellular imaging, with a focus on detailed experimental protocols, quantitative data presentation, and visualization of key biological pathways and workflows.

Core Principles of this compound Fluorescence

This compound exhibits green fluorescence with excitation and emission maxima typically around 463 nm and 536 nm, respectively[1][2]. The fluorescence quantum yield of the NBD fluorophore is highly sensitive to the polarity of its local environment. In the hydrophobic environment of the lipid bilayer, its fluorescence is significantly enhanced compared to when it is in an aqueous solution. This property makes it an excellent probe for studying lipid trafficking and membrane organization.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the use of this compound in various cellular imaging applications.

Table 1: Photophysical Properties of this compound

| Property | Value | Reference |

| Excitation Maximum (λex) | ~463 nm | [1][2] |

| Emission Maximum (λem) | ~536 nm | [1][2] |

| Extinction Coefficient (ε) | ~22,000 M⁻¹cm⁻¹ | [1][2] |

| FRET Förster Distance (R₀) with N-Rh-PE | ~5 nm | [3] |

Table 2: this compound in Fluorescence Recovery After Photobleaching (FRAP)

| Parameter | Value | Cell/System Type | Reference |

| Diffusion Coefficient (D) | 2.55 ± 0.40 µm²/s | POPE/POPG/CL supported lipid bilayer | [4] |

| Diffusion Coefficient (D) | 1.9 ± 0.4 µm²/s | DOPC supported lipid bilayer (outer leaflet) | [5] |

| Mobile Fraction | 1.06 ± 0.23 | POPE/POPG/CL supported lipid bilayer | [4] |

| Mobile Fraction | ~100% | DOPC supported lipid bilayer | [5] |

Table 3: this compound in Drug-Induced Phospholipidosis Assays

| Compound | EC₅₀ | Cell Line | Reference |

| Amiodarone | 4.96 µM | HepG2 | [6] |

| Ebastine | 0.20 µM | HepG2 | [6] |

| GR 127935 | 0.8 µM | HepG2 | [6] |

Key Applications and Experimental Protocols

Studying Membrane Dynamics with Fluorescence Recovery After Photobleaching (FRAP)

FRAP is a powerful technique to measure the lateral mobility of fluorescently labeled molecules within a membrane[7][8][9][10][11]. By photobleaching a specific region of interest (ROI) in a membrane labeled with this compound and monitoring the recovery of fluorescence as unbleached probes diffuse into the ROI, one can determine the diffusion coefficient and the mobile fraction of the lipid probe.

-

Cell Preparation and Labeling:

-

Plate cells on glass-bottom dishes suitable for live-cell imaging.

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., chloroform (B151607) or ethanol).

-

Dilute the this compound stock solution in a serum-free medium to a final concentration of 1-5 µM.

-

Incubate the cells with the this compound labeling solution for 15-30 minutes at 37°C.

-

Wash the cells twice with a pre-warmed imaging medium to remove excess probe.

-

-

Image Acquisition:

-

Mount the dish on a confocal microscope equipped with a 488 nm laser for excitation and a suitable emission filter (e.g., 500-550 nm).

-

Acquire a pre-bleach image of the region of interest.

-

Photobleach a defined ROI using a high-intensity laser beam.

-

Immediately after bleaching, acquire a time-lapse series of images to monitor the fluorescence recovery in the bleached region.

-

-

Data Analysis:

-

Measure the fluorescence intensity in the bleached ROI, a non-bleached control region, and a background region over time.

-

Normalize the fluorescence recovery data to correct for photobleaching during image acquisition.

-

Fit the recovery curve to a diffusion model to extract the diffusion coefficient (D) and the mobile fraction (Mf).

-

Investigating Membrane Fusion with Förster Resonance Energy Transfer (FRET)

FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor[2][12][13][14][15]. When the donor and acceptor are in close proximity (typically <10 nm), excitation of the donor can lead to energy transfer to the acceptor, resulting in acceptor emission. This compound (donor) is often paired with a rhodamine-labeled PE, such as N-Lissamine rhodamine B sulfonyl dioleoylphosphatidylethanolamine (N-Rh-PE) (acceptor), to study membrane fusion.

-

Liposome Preparation:

-

Prepare two populations of liposomes:

-

Labeled Liposomes: Incorporate both this compound (e.g., 1 mol%) and N-Rh-PE (e.g., 1 mol%) into the lipid mixture.

-

Unlabeled Liposomes: Prepare liposomes with the same lipid composition but without the fluorescent probes.

-

-

-

Fusion Assay:

-

Mix the labeled and unlabeled liposomes in a fluorometer cuvette.

-

Induce fusion using a fusogen (e.g., Ca²⁺ for negatively charged liposomes, or polyethylene (B3416737) glycol (PEG)).

-

Monitor the fluorescence of both the donor (this compound, λem ~536 nm) and the acceptor (N-Rh-PE, λem ~585 nm) over time, with excitation at the donor's excitation wavelength (λex ~463 nm).

-

-

Data Analysis:

-

As fusion occurs, the fluorescent probes from the labeled liposomes will be diluted into the membranes of the unlabeled liposomes.

-

This increases the average distance between the this compound and N-Rh-PE molecules, leading to a decrease in FRET.

-

The decrease in FRET is observed as an increase in donor fluorescence and a decrease in acceptor fluorescence.

-

The rate and extent of fusion can be quantified from the changes in fluorescence intensity.

-

Assessing Drug-Induced Phospholipidosis

Phospholipidosis is a lysosomal storage disorder characterized by the excessive accumulation of phospholipids within cells, often induced by cationic amphiphilic drugs (CADs)[4][6][8][16][17][18]. This compound can be used as a fluorescent probe to quantify the extent of phospholipid accumulation in a high-throughput manner.

-

Cell Culture and Treatment:

-

Plate cells (e.g., HepG2, RAW 264.7) in a 96-well plate.

-

Treat the cells with various concentrations of the test compound for 24-48 hours. Include a known inducer of phospholipidosis (e.g., amiodarone) as a positive control and a vehicle control (e.g., DMSO).

-

-

This compound Labeling:

-

During the last few hours of drug treatment, add this compound to the culture medium to a final concentration of 10-50 µM.

-

-

Imaging and Quantification:

-

Wash the cells to remove excess this compound.

-

Image the cells using a high-content imaging system or a fluorescence microscope.

-

Quantify the intracellular this compound fluorescence intensity per cell.

-

The increase in this compound fluorescence in drug-treated cells compared to control cells is indicative of phospholipidosis.

-

Monitoring Lipid Flippase Activity

Phospholipid flippases are transmembrane proteins that actively transport specific phospholipids from the exoplasmic leaflet to the cytosolic leaflet of a membrane, maintaining membrane asymmetry[1][9][12][19][20][21][22]. NBD-labeled phospholipid analogs, including this compound, are valuable substrates for studying the activity and specificity of these transporters.

-

Cell Preparation:

-

Harvest cells and resuspend them in a suitable buffer.

-

-

Labeling:

-

Incubate the cells with this compound (typically 1-5 µM) on ice or at a low temperature (e.g., 4°C) for a short period (e.g., 5-10 minutes) to allow the probe to insert into the outer leaflet of the plasma membrane.

-

-

Flippase Activity Measurement: